molecular formula C21H26O2 B195184 1-Methyl-ethinylestradiol CAS No. 15071-66-6

1-Methyl-ethinylestradiol

Cat. No. B195184
CAS RN: 15071-66-6
M. Wt: 310.4 g/mol
InChI Key: DNVMUVXCXXCYEH-JOTVOLILSA-N
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Description

1-Methyl-ethinylestradiol is a chemical compound with the molecular formula C21H26O2 . It is a derivative of ethinylestradiol, a synthetic estrogen widely used in contraceptive pills .


Molecular Structure Analysis

The molecular structure of 1-Methyl-ethinylestradiol is similar to that of ethinylestradiol, with an additional methyl group. The molecular formula is C21H26O2, with an average mass of 310.430 Da and a monoisotopic mass of 310.193268 Da .

Scientific Research Applications

Genotoxic Potential

1-Methyl-ethinylestradiol (MEED) has been studied for its genotoxic potential. In cultured mammalian cells, it was found to be non-genotoxic in the absence of metabolic activation, but genotoxic at higher concentrations in the presence of S9 mix with NADP (Siddique, Beg, & Afzal, 2005).

Endocrine Disruption in Aquatic Life

MEED has been researched for its impact on endocrine systems of aquatic life, such as in largemouth bass, where dietary exposure altered gene expression patterns associated with reproduction (Collí-Dulá et al., 2014).

Pharmacokinetics and Metabolism

Studies have compared the pharmacokinetics of MEED in various contraceptive formulations. These studies provide insights into how MEED is metabolized and its interaction with other drugs, highlighting its extensive metabolism via intestinal sulfation and hepatic oxidation (Zhang et al., 2007).

Metabolomics in Fish

Nuclear magnetic resonance (NMR) based metabolomics has been used to study the effects of MEED on fish. This approach identified metabolites affected by MEED exposure, aligning with known estrogen effects on fish (Samuelsson et al., 2006).

Transport Mechanisms

Research has also focused on understanding how MEED is transported in the body. For instance, the transport of MEED glucuronide and sulfate by multidrug resistance proteins was investigated, revealing complex interactions with other organic anions (Chu et al., 2004).

Future Directions

Future research could focus on the biotransformation of ethinylestradiol, which could potentially apply to 1-Methyl-ethinylestradiol as well . Additionally, the development of extraction procedures for active pharmaceutical ingredients like ethinylestradiol could be beneficial .

properties

IUPAC Name

(8R,9S,13S,14S,17R)-17-ethynyl-1,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-4-21(23)10-8-18-16-6-5-14-12-15(22)11-13(2)19(14)17(16)7-9-20(18,21)3/h1,11-12,16-18,22-23H,5-10H2,2-3H3/t16-,17+,18+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVMUVXCXXCYEH-JOTVOLILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C3CCC4(C(C3CC2)CCC4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20164597
Record name 1-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-ethinylestradiol

CAS RN

15071-66-6
Record name 1-Methyl-ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015071666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002639297
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29746
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-ethinylestradiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20164597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYL-ETHINYLESTRADIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/612S4CVM86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
A Dash, N Jain, H Pandey - Journal of Drug Delivery and …, 2021 - jddtonline.info
The objective of this research was to develop and validate a simple, specific and accurate reverse phase of high performance of liquid chromatographic method for the determination of …
Number of citations: 4 www.jddtonline.info
F Antunes da Silva, FR Lourenço, LA Calixto - Journal of Analytical …, 2022 - Springer
In pharmaceutical analysis, the development of extraction procedures focuses mainly on the optimization of active pharmaceutical ingredients. However, this may lead to low recovery …
Number of citations: 3 link.springer.com
FA da Silva, FR Lourenço, LA Calixto - Journal of Pharmaceutical and …, 2023 - Elsevier
The association of Ethinylestradiol 0.03 mg and Levonorgestrel 0.15 mg is a hormonal contraceptive that combines estrogen and progestogen. According to a bibliographic survey, …
Number of citations: 1 www.sciencedirect.com
RL Morais - 2012 - repositorio.bc.ufg.br
Contaminations of water and wastewater with endocrine disrupters from domestic and industrial discharges have been proven in several regions of the planet. Among the endocrine …
Number of citations: 6 repositorio.bc.ufg.br

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